molecular formula C6H4N4O B189463 Pteridin-4-ol CAS No. 700-47-0

Pteridin-4-ol

Cat. No. B189463
CAS RN: 700-47-0
M. Wt: 148.12 g/mol
InChI Key: UWWUXWWWOUNMKW-UHFFFAOYSA-N
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Description

Pteridin-4-ol, also known as 4-Hydroxypteridine, is a chemical compound with the formula C6H4N4O . It is an aromatic organic compound composed of fused pyrimidine and pyrazine rings . This compound is a part of the pteridine family, which are heterocyclic compounds involved in a wide range of biological functions .


Synthesis Analysis

This compound can be synthesized through a process involving chlorine, dichloromethane, and toluene . In one example, a suspension of 4-hydroxypteridine in dichloromethane was cooled and a solution of triphenyl phosphite in dichloromethane was added simultaneously with the addition of chlorine gas . The mixture was then allowed to warm and a solution of 2- [4- (t-butyl)phenyl]ethanol in dichloromethane was added .


Molecular Structure Analysis

The molecular structure of this compound consists of a pteridine core, which is a fused pyrimidine and pyrazine ring . The molecular weight of this compound is 148.12 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that pteridine derivatives, including this compound, are involved in numerous photobiological processes .


Physical And Chemical Properties Analysis

This compound has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility ranges from very soluble to soluble .

Scientific Research Applications

Molecular Targets and Inhibitory Functions

Virtual Screening for Novel Inhibitors Pteridin-4-ol derivatives have been identified as potential inhibitors for specific toxins and enzymes. For example, in the context of Ricin, a potent toxin, certain this compound derivatives were found through virtual screening to have higher binding affinity compared to known inhibitory molecules. These derivatives interact with key residues of the toxin's active site, showing promise as effective inhibitors. Although preliminary, this suggests the potential of this compound derivatives in mitigating the effects of certain toxins (Mishra & Prasad, 2011).

Targeting Visceral Leishmaniasis Another application involves targeting visceral leishmaniasis, a tropical disease. This compound derivatives have shown potential in inhibiting pteridine reductase 1, a key enzyme in Leishmania parasites. This inhibition can lead to effective treatment options for this neglected disease (Kaur et al., 2010).

Antitumor and Antiproliferative Activities

Pteridin-7(8H)-one-Based Inhibitors this compound derivatives have also been investigated for their antitumor and antiproliferative activities. Specifically, pteridin-7(8H)-one, a derivative, has been used as a scaffold for potent FLT3 inhibitors, showcasing significant antitumor activities. These inhibitors effectively suppress the phosphorylation of FLT3 and its downstream pathways, leading to cell cycle arrest and apoptosis in tumor cells, highlighting their potential in acute myeloid leukemia treatment (Sun et al., 2016).

Synthesis and Antiproliferative Activity The synthesis of new pteridin-7(8H)-one derivatives has revealed compounds with notable antiproliferative activities against various cell lines. These compounds induce morphological changes and apoptosis, altering the expression of significant regulatory proteins. This points towards the potential of these derivatives in cancer treatment and the importance of understanding their structure-activity relationship (Li et al., 2018).

Safety and Hazards

Pteridin-4-ol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Mechanism of Action

Target of Action:

Pteridin-4-ol is a naturally occurring compound with a six-membered ring structure containing two nitrogen atoms and four carbon atoms. It is soluble in cold water and other polar solvents, appearing yellow in color and odorless. While pteridines have diverse biological roles, let’s focus on this compound specifically .

Mode of Action:

This compound has been studied for its antitumor effects in various malignancies. Here’s how it interacts with its targets:

Result of Action:

This compound’s action leads to cell death, impacting tumor growth. Its effects on specific cellular processes (e.g., cell cycle regulation, apoptosis, and DNA repair) require further exploration .

Action Environment:

Environmental factors, such as pH, temperature, and oxygen availability, may influence this compound’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic potential.

properties

IUPAC Name

3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUXWWWOUNMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220263
Record name Pteridin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

700-47-0
Record name 4-Hydroxypteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pteridin-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pteridinol
Source DTP/NCI
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Record name Pteridin-4-ol
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Record name Pteridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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